5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
5-(4-Methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core. This scaffold is characterized by a fused thiophene and pyrimidine ring system, which is substituted at three key positions:
- Position 3: An allyl (prop-2-en-1-yl) group, introducing reactivity for further functionalization.
- Position 2: A sulfanyl (-SH) group, which may enhance binding to biological targets through hydrogen bonding or metal coordination .
The allyl and sulfanyl substituents in this compound suggest versatility in synthetic modifications and interactions with enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
5-(4-methylphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-3-8-18-15(19)13-12(9-21-14(13)17-16(18)20)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYVIKWQWHCEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
The chemical formula of the compound is with a molecular weight of approximately 318.42 g/mol. The structure features a thieno[2,3-d]pyrimidine core with a sulfanyl group and an alkene substituent.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions that can include cyclization and functional group modifications. The specific synthetic pathway for this compound has been detailed in various studies focusing on optimizing yields and enhancing biological activity .
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. In particular, compounds structurally related to this compound have shown promising results against various cancer cell lines:
- Inhibition of Cancer Cell Growth : A study reported that several thieno[2,3-d]pyrimidine derivatives displayed potent growth inhibition across a panel of 60 human tumor cell lines. Notably, compounds structurally similar to this compound demonstrated greater than 50% inhibition at low micromolar concentrations .
- Mechanism of Action : The mechanism primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced nucleotide synthesis and ultimately induces apoptosis in cancer cells .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have been employed to assess the viability of cancer cells post-treatment with this compound. Results indicated that at concentrations as low as 10 μM, significant cytotoxic effects were observed in various cancer cell lines .
Data Summary
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| This compound | NCI 60 Panel | 3.3 | 16.2 | 50.1 |
| Comparison Compound (5-Fluorouracil) | NCI 60 Panel | ~20 | ~100 | ~200 |
Case Studies
- Thieno[2,3-d]pyrimidine Derivatives : A series of studies focused on synthesizing and testing various derivatives against cancer cell lines showed that modifications to the thieno[2,3-d]pyrimidine structure significantly influenced their biological activity. For instance, substituents at different positions on the pyrimidine ring altered binding affinity and selectivity for DHFR .
- In Silico Studies : Computational modeling has supported experimental findings by predicting binding interactions between the compound and DHFR. These studies indicated that specific functional groups enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves several steps that typically include the formation of the thienopyrimidine core followed by functionalization. The compound's molecular formula is , with a molecular weight of approximately 314.43 g/mol .
Antimicrobial Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth. For instance, a related study demonstrated that derivatives of thienopyrimidines possess varying degrees of antibacterial and antifungal activities depending on their chemical structure and substituents .
Antitumor Activity
Thienopyrimidine compounds are also being investigated for their antitumor properties. The structural features of this compound suggest potential interactions with cancer cell pathways. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Protein Kinase Inhibition
The compound has been explored for its ability to inhibit protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. The inhibition of specific kinases can lead to the suppression of tumor growth and metastasis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thienopyrimidine derivatives. Modifications to the methyl and propene groups can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against specific microbial strains |
| Alteration of alkyl chain length | Enhanced selectivity towards certain protein kinases |
These insights help guide future synthetic efforts to develop more effective therapeutic agents based on this scaffold.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with specific substituents showed enhanced activity compared to standard antibiotics like ceftriaxone .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects at low concentrations. These findings support the potential use of thienopyrimidines as lead compounds in anticancer drug development .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) in the compound undergoes oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) or other electrophilic oxidants.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Oxidation | H₂O₂, catalytic | Sulfoxide/sulfone | Controlled temperature |
| mCPBA | Solvent (e.g., DCM) |
Mechanism: The sulfur atom in the sulfanyl group is oxidized, leading to the formation of a sulfoxide (R-S-O) or sulfone (R-SO₂) derivative. This reaction is critical for modulating biological activity, as oxidized sulfur groups often enhance stability or binding affinity .
Reduction Reactions
Reduction of the sulfanyl group can yield thiol (-SH) or thioether derivatives. Sodium borohydride (NaBH₄) or other reducing agents are typically employed.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Reduction | NaBH₄ | Thiol/thioether | Aqueous or organic solvent |
| LiAlH₄ | Anhydrous conditions |
Mechanism: The sulfur center is reduced, converting the sulfanyl group to a thiol or thioether. This reaction is useful for generating intermediates in medicinal chemistry, particularly for targeting enzymes or receptors .
Electrophilic Addition to the Allyl Group
The prop-2-en-1-yl (allyl) substituent at position 3 is susceptible to electrophilic addition reactions due to its conjugated double bond.
|
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be contextualized by comparing it to analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 4-methylphenyl group (target compound) balances hydrophobicity and steric effects, likely favoring interactions with hydrophobic enzyme pockets . In contrast, the 4-fluorophenyl group in and may enhance electronic interactions with target proteins.
- The allyl group (common in ) provides a reactive site for conjugation or further derivatization, whereas methyl or 2-methoxyethyl substituents () prioritize stability and solubility.
Sulfanyl Group Role :
- The -SH group in the target compound and analogues () is critical for hydrogen bonding or covalent interactions with cysteine residues in enzymes, such as kinases or proteases .
Synthetic Strategies :
- The target compound’s synthesis likely follows routes similar to those in , where FeCl3-SiO2 catalyzes cyclocondensation reactions. Other derivatives (e.g., ) may employ Suzuki-Miyaura couplings for aryl group introduction .
The allyl-sulfanyl combination in the target compound suggests dual functionality for targeting redox-sensitive pathways.
Q & A
Q. What are the established synthetic routes for preparing 5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
The synthesis typically involves cyclocondensation of thiophene derivatives with substituted pyrimidine precursors. Key steps include:
- Thiophene functionalization : Introduce sulfanyl groups via nucleophilic substitution using thiourea or Lawesson’s reagent under anhydrous conditions .
- Allylation : The prop-2-en-1-yl group is introduced via alkylation with allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts from incomplete cyclization.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is recommended:
Q. What pharmacological assays are suitable for preliminary evaluation of bioactivity?
- Antimicrobial screening : Follow protocols from thieno-pyrimidine analogs, using agar diffusion against S. aureus and E. coli with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring concentrations ≤10 µM for initial safety .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the allyl group?
- Design of Experiments (DoE) : Apply factorial design to variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH). Response surface modeling identifies optimal conditions .
- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to minimize over-alkylation byproducts .
Q. How should contradictory data on solubility and stability be addressed?
- Solvent screening : Use Hansen solubility parameters to identify polar aprotic solvents (e.g., DMSO, DMA) for improved solubility .
- Degradation studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Oxidative degradation of the sulfanyl group is common; adding antioxidants (e.g., BHT) may mitigate this .
Q. What computational methods aid in predicting structure-activity relationships (SAR)?
Q. How can green chemistry principles be applied to scale-up synthesis?
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalysis : Explore recyclable catalysts (e.g., Fe₃O₄ nanoparticles) for Suzuki-Miyaura coupling of the methylphenyl group .
Data Analysis and Troubleshooting
Q. How to resolve discrepancies in antimicrobial activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
